Chromatographic Resolution from Parent Drug and Key Impurities Under Validated Stability-Indicating Conditions
In a validated stability-indicating RP-HPLC method, 2-Hydroxy-5-oxo-Rivaroxaban was resolved as a distinct degradation product (DP) peak, clearly separated from the parent drug Rivaroxaban and other known impurities including EP Impurity C, D, E, F, G, H, and A [1]. The method demonstrated baseline resolution for all eleven degradation products and process impurities, with relative retention times (RRTs) specific to each compound [1].
| Evidence Dimension | Chromatographic Separation: Number of resolved degradation products and impurities in a single method |
|---|---|
| Target Compound Data | 11 degradation products + process impurities resolved; identified as a unique peak with distinct RRT (method achieved resolution for impurities at 2.79, 3.50, 5.32, 6.14, 8.36, 9.03, 9.49 min) [1] |
| Comparator Or Baseline | The European Pharmacopoeia (EP) method for Rivaroxaban related substances, which resolves fewer specified impurities and offers limited degradation product coverage [1] [2] |
| Quantified Difference | The validated method provided comprehensive profiling for 11 degradation products compared to EP method's limited impurity coverage; recovery rates of 98.6–103.4% (RSD < 2%) achieved for all analytes including this compound [1] |
| Conditions | Isocratic RP-HPLC-PDA; C18 Thermo ODS Hypersil column (4.6 × 250 mm, 5 µm); mobile phase acetonitrile:phosphate buffer pH 2.9 (30:70 v/v); flow rate 1.0 mL/min; detection at 249 nm; ambient temperature [1] |
Why This Matters
Procurement of this compound as a characterized reference standard enables comprehensive stability-indicating testing, far exceeding the scope of the compendial EP method, which is essential for regulatory submissions and quality control of Rivaroxaban API.
- [1] Mestareehi AH, et al. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Int J Mol Sci. 2025;26(10):4744. View Source
- [2] Rao W, et al. Development and validation of a stability-indicating RP-HPLC method for the determination of fifteen impurities in rivaroxaban. J Pharm Biomed Anal. 2023;228:115316. View Source
